molecular formula C5H11NO2S B7873926 Methyl 2-amino-4-sulfanylbutanoate

Methyl 2-amino-4-sulfanylbutanoate

Cat. No.: B7873926
M. Wt: 149.21 g/mol
InChI Key: GPBQMUGQGMBCNZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-sulfanylbutanoate is a methyl ester derivative of a modified amino acid, featuring an amino group at the C2 position and a sulfanyl (thiol) group at the C4 position of a butanoate backbone. Its molecular formula is C₅H₁₁NO₂S, with a calculated molecular weight of 149.21 g/mol.

Properties

IUPAC Name

methyl 2-amino-4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBQMUGQGMBCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-sulfanylbutanoate typically involves the esterification of 2-amino-4-sulfanylbutanoic acid. One common method includes the reaction of 2-amino-4-sulfanylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-sulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-sulfanylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways involving sulfur-containing amino acids.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-sulfanylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize amino acid derivatives, potentially inhibiting or modifying their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Methyl 2-amino-4-sulfanylbutanoate C₅H₁₁NO₂S 149.21 Amino, sulfanyl, ester Simplest amino-thiol ester
Methyl salicylate C₈H₈O₃ 152.15 Ester, hydroxyl Fragrant, volatile liquid
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Ester, diterpene derivative Plant resin component
Compound from C₁₄H₁₉ClN₂O₅S₂ 394.89 Sulfonamide, sulfanyl, ester Complex substituents, lipophilic



Key Observations :

  • This compound has a simpler structure compared to terpene-derived esters (e.g., sandaracopimaric acid methyl ester) and sulfonamide-containing analogs .
  • The presence of both amino and thiol groups distinguishes it from methyl salicylate, which lacks sulfur-based functionality .

Physical and Chemical Properties

Methyl esters generally exhibit lower melting points and higher volatility than their parent acids. Data from analogs suggest trends:

Table 2: Physical Property Comparison

Compound Boiling Point (°C) Solubility (Water) Reactivity Notes
Methyl salicylate 222 Slightly soluble Hydrolyzes to salicylic acid
This compound* ~200–220 (est.) Moderate (polar groups) Nucleophilic (thiol/amino groups)
Methyl esters (generic) 150–300 Low to moderate Ester hydrolysis, transesterification

Notes:

  • *Estimated values for this compound are inferred from analogs. Its amino and thiol groups likely enhance water solubility compared to nonpolar esters like sandaracopimaric acid methyl ester .
  • Thiol groups may facilitate disulfide bond formation or metal chelation, adding unique reactivity .

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